
Acetamideoxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamideoxalate is a chemical compound that combines the properties of acetamide and oxalate. Acetamide, also known as ethanamide, is an organic compound derived from acetic acid, while oxalate is a naturally occurring organic acid found in various plants. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetamideoxalate typically involves the reaction of acetamide with oxalic acid. One common method is to dissolve acetamide in a suitable solvent, such as water or ethanol, and then add oxalic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound. The product is usually isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient heating and mixing systems. The process may involve continuous flow reactors to ensure consistent product quality and yield. The purification of this compound in an industrial context often involves techniques such as recrystallization, filtration, and drying to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamideoxalate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxalate derivatives.
Reduction: Reduction reactions can convert this compound into simpler amide or oxalate compounds.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxalic acid derivatives, while reduction may produce simpler amides or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetamideoxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetamideoxalate involves its interaction with specific molecular targets and pathways. In biological systems, this compound may inhibit certain enzymes or interfere with metabolic processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide: An organic compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
Oxalic Acid: A naturally occurring organic acid found in plants, used in various industrial and laboratory applications.
N,N-Dimethylacetamide (DMA): A related compound widely used as a solvent in organic synthesis.
Uniqueness of Acetamideoxalate
This compound is unique due to its combined properties of acetamide and oxalate. This combination allows it to participate in a broader range of chemical reactions and applications compared to its individual components. Its unique structure and reactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
37913-34-1 |
|---|---|
Molekularformel |
C4H7NO5 |
Molekulargewicht |
149.10 g/mol |
IUPAC-Name |
acetamide;oxalic acid |
InChI |
InChI=1S/C2H5NO.C2H2O4/c1-2(3)4;3-1(4)2(5)6/h1H3,(H2,3,4);(H,3,4)(H,5,6) |
InChI-Schlüssel |
NWAJASRWXZETDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


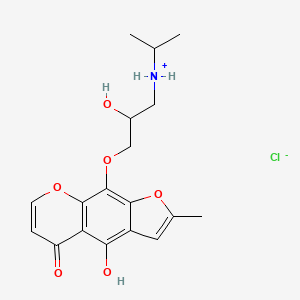
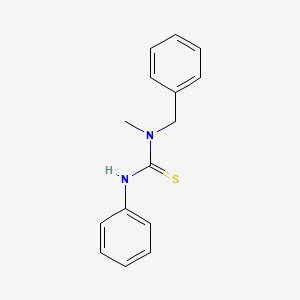
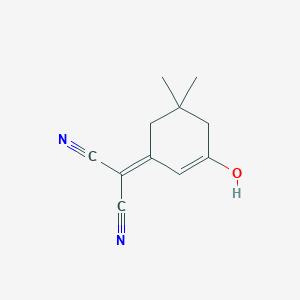

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
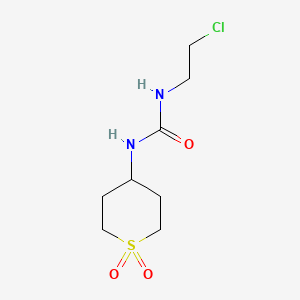
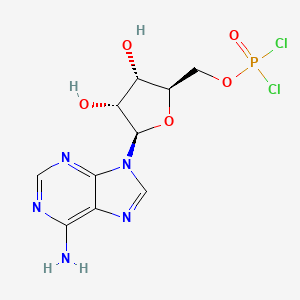
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
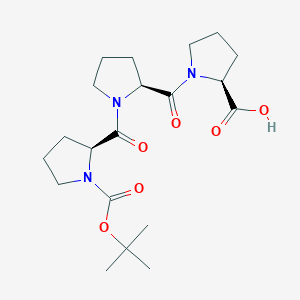
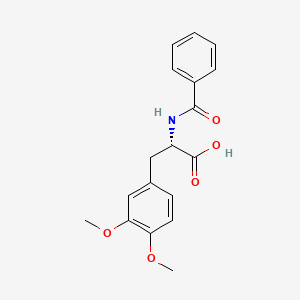

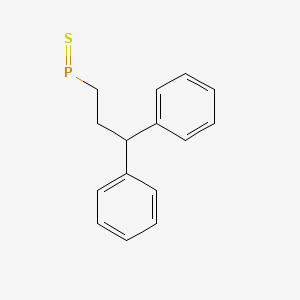
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

